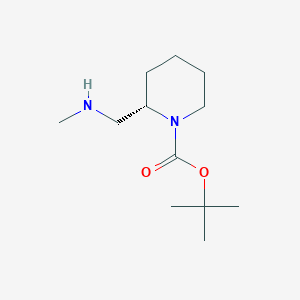

tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate

説明

tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a Boc-protected amine and a methylaminomethyl side chain at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways. Its stereochemistry (S-configuration) is pivotal for interactions with biological receptors, as seen in analogs like (S)-tert-butyl 2-((S)-1-(2,6-dioxopiperidin-1-yl)hex-5-en-2-yl)piperidine-1-carboxylate, which exhibit stereospecific binding . The Boc group enhances solubility and stability during synthetic workflows, a common strategy in peptide and alkaloid synthesis .

特性

IUPAC Name |

tert-butyl (2S)-2-(methylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSFYYLVYHYPGW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: : The preparation of tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of (S)-2-(chloromethyl)piperidine-1-carboxylate with methylamine. This reaction often requires an organic solvent such as tetrahydrofuran (THF) and may involve the use of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: : On an industrial scale, this compound is produced using similar methodologies but with increased efficiency. Automated processes that employ continuous flow chemistry can ensure high yield and purity, as well as scalability for commercial production.

化学反応の分析

Types of Reactions

Oxidation: : It can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: : Reductive conditions can alter its molecular framework, such as converting carboxylate groups into alcohols.

Substitution: : This compound can undergo nucleophilic substitution reactions, which are pivotal in introducing various substituents for further chemical modification.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide.

Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Various nucleophiles like thiols, amines, or organometallics can be used under controlled conditions.

Major Products

Oxidation: : Modified derivatives with new functional groups.

Reduction: : Alcohols and other reduced derivatives.

Substitution: : A wide array of functionalized derivatives, depending on the nucleophile used.

科学的研究の応用

Tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate has found use across several fields:

Chemistry: : As an intermediate in the synthesis of more complex molecules.

Biology: : Utilized in the study of enzyme interactions and metabolic pathways.

Medicine: : Investigated for potential therapeutic uses due to its interaction with biological receptors.

Industry: : Applied in the synthesis of specialized polymers and materials.

作用機序

The mechanism by which tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate exerts its effects varies with its application. In biological contexts, it may interact with specific receptors or enzymes, altering their function. The molecular targets can include ion channels, enzymes involved in metabolic pathways, or other critical proteins. By binding to these targets, it can modulate biological processes, which could be harnessed for therapeutic purposes.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ring size, or stereochemistry. Key distinctions are highlighted in Table 1 .

Table 1: Structural and Functional Comparison of Piperidine and Pyrrolidine Derivatives

Key Findings

Ring Size and Bioactivity :

- Piperidine derivatives (6-membered rings) exhibit enhanced conformational flexibility compared to pyrrolidine analogs (5-membered rings), enabling better binding to enzymes like proteases or kinases . For example, the pyrrolidine analog (C₁₁H₂₂N₂O₂) shows reduced metabolic stability due to ring strain, limiting its use in vivo .

Substituent Effects: The methylaminomethyl group in the target compound improves water solubility compared to hydrophobic analogs like tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate (logP = 1.2 vs. 2.5) . Bulky substituents (e.g., tosyl or dioxopiperidine groups) enhance target selectivity but reduce synthetic yields (e.g., 54% for the kinase inhibitor scaffold in vs. 95% for simpler Boc-protected intermediates ).

Stereochemical Impact: The (S)-configuration in the methylaminomethyl side chain is critical for receptor binding. For instance, the (R)-enantiomer of tert-butyl (S)-3-((7-iodo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate showed 10-fold lower kinase inhibition (IC₅₀ > 1 µM) compared to the (S)-form (IC₅₀ = 0.1 µM) .

Synthetic Accessibility :

- The target compound is synthesized via amide coupling (e.g., HBTU/NEt₃ in DCM), similar to tert-butyl (S)-2-(((S)-1-(allyloxy)-3-(4-fluorophenyl)-1-oxopropan-2-yl)carbamoyl)piperidine-1-carboxylate, but with fewer purification steps (column chromatography vs. repeated recrystallization) .

生物活性

tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 242.36 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a methylamino group, which may influence its biological interactions and pharmacokinetics .

Research indicates that compounds similar to this compound can act on various receptors and enzymes within the central nervous system (CNS). These interactions may lead to effects on neurotransmission, inflammation, and pain management. The compound's structural attributes suggest potential binding to specific targets involved in these pathways .

Pharmacological Studies

A variety of studies have explored the pharmacological profile of piperidine derivatives, including those structurally related to this compound. Notably, structure–activity relationship (SAR) analyses have been conducted to optimize potency and selectivity against various biological targets.

Table 1: Summary of Biological Activities

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound 1 | GSK-3β | 480 | Improved metabolic stability |

| Compound 2 | GSK-3β | 360 | Neuroprotective properties |

| This compound | CNS receptors | TBD | Potential analgesic effects |

Case Studies

In one study focusing on the development of GSK-3β inhibitors, derivatives of piperidine were synthesized and evaluated for their biological activity. The most potent compounds demonstrated significant inhibitory effects on GSK-3β activity while maintaining low cytotoxicity . These findings suggest that similar modifications could enhance the efficacy of this compound.

Another investigation into anti-tubercular activity highlighted the importance of piperidine derivatives in combating Mycobacterium tuberculosis. Compounds with similar structural features exhibited promising Minimum Inhibitory Concentration (MIC) values, indicating potential therapeutic applications against drug-resistant strains .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. For instance, preliminary data suggest that modifications to the piperidine ring can significantly affect the pharmacokinetic profile of derivatives, influencing their bioavailability and therapeutic window .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (Cl) | 14 mL/min/kg |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life (t1/2) | 80 min |

| Bioavailability (F) | 42% |

Q & A

Q. What are the key steps for synthesizing tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a Boc-protected piperidine derivative with methylamine-containing reagents. For example, in analogous syntheses (e.g., ), HBTU and NEt3 are used as coupling agents in dry DCM, with stirring for extended periods (e.g., 4 days). Optimization may include adjusting stoichiometry (e.g., 1.05 equivalents of HBTU to avoid side reactions), solvent polarity, or reaction temperature. Purification via column chromatography (e.g., PE/EtOAc/MeOH) is critical to isolate the product in high purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm stereochemistry and substituent positions (e.g., methylamino and piperidine ring signals).

- IR spectroscopy : Identify carbonyl (Boc group) and amine stretches.

- X-ray crystallography : Resolve absolute stereochemistry using SHELX programs (e.g., SHELXL for refinement), though crystallization may require derivatization due to the compound’s potential oil-like consistency .

Q. How should this compound be stored to ensure stability during long-term research use?

Store under inert gas (N2 or Ar) at –20°C in airtight containers. Avoid exposure to strong oxidizing agents (e.g., peroxides) and moisture, as Boc groups are susceptible to hydrolysis under acidic/basic conditions. Stability data for related Boc-protected piperidines indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in pharmacological activity data for derivatives of this compound?

Contradictions may arise from differences in stereochemical purity or assay conditions. For example:

- Chiral HPLC : Verify enantiomeric excess (>98% for S-configuration).

- Dose-response curves : Test activity across multiple concentrations (e.g., 0.1–100 µM) in cell-based assays to rule out off-target effects.

- Molecular docking : Compare binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina, cross-referenced with crystallographic data from related compounds .

Q. How does the methylamino group influence the compound’s reactivity in cross-coupling or alkylation reactions?

The methylamino group acts as a weak nucleophile, enabling selective alkylation at the piperidine nitrogen. For example, in Pd-catalyzed couplings (e.g., Buchwald-Hartwig), the Boc group protects the piperidine, while the methylamino moiety remains inert under mild conditions. Kinetic studies on analogous compounds show reaction rates decrease by ~30% compared to unmethylated analogs due to steric hindrance .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Use QSPR models or software like SwissADME:

- LogP : Predicted ~2.1 (moderate lipophilicity, ideal for blood-brain barrier penetration).

- Metabolic stability : CYP3A4 is the primary metabolizer, with demethylation as a likely pathway.

- Solubility : Aqueously limited (~0.5 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or PEG .

Q. How can crystallographic data from SHELX refine the compound’s conformational analysis?

SHELXL refinement parameters (e.g., R1 < 0.05 for high-resolution data) can resolve torsional angles of the piperidine ring and methylamino group. For example, in related structures (), the chair conformation of piperidine is stabilized by intramolecular hydrogen bonds between the Boc carbonyl and methylamino protons .

Methodological Guidance

Q. What safety protocols are essential when handling this compound in catalytic reactions?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particulates are generated (e.g., grinding solids) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How to troubleshoot low yields in reductive amination steps involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。